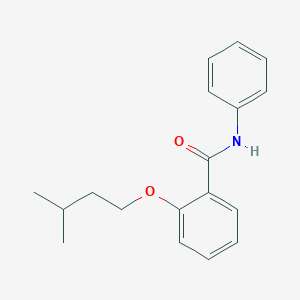

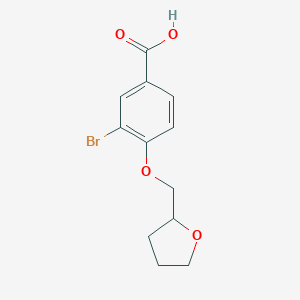

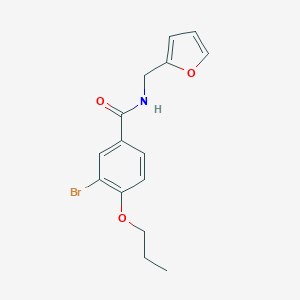

3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid, also known as 3-Bromo-4-OMB, is a highly reactive aromatic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 315.2 g/mol and a melting point of approximately 111-112°C. 3-Bromo-4-OMB is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in a variety of chemical reactions, such as the synthesis of polymers. Additionally, 3-Bromo-4-OMB has been found to have a variety of biochemical and physiological effects, making it a valuable tool in scientific research.

Scientific Research Applications

Synthesis of Biphenyl Amides

This compound is utilized in the synthesis of biphenyl amides . Biphenyl amides are important due to their wide range of biological activities, including their use as anti-inflammatory agents and their role in organic light-emitting diodes (OLEDs).

Development of 2-Benzazepine-4-acetic Acid Derivatives

Another application is in the creation of 2-benzazepine-4-acetic acid derivatives . These derivatives are significant in medicinal chemistry for their potential therapeutic properties, such as anticonvulsant activity.

Nonpeptide GPIIb/IIIa Antagonist Analog Synthesis

3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid is used to synthesize analogs of potent, nonpeptide GPIIb/IIIa antagonists . These antagonists are crucial in preventing platelet aggregation, thereby reducing the risk of thrombosis.

O-Spiro C-Aryl Glucoside Synthesis

The compound is involved in the synthesis of O-spiro C-aryl glucosides . These glucosides have applications in treating diabetes as they act on the glucokinase activator, which plays a role in glucose homeostasis.

Catalytic Agent in Chemical Reactions

It serves as a catalytic agent in various chemical reactions . The bromine atom in the compound can act as a good leaving group, facilitating nucleophilic substitution reactions that are fundamental in organic synthesis.

Petrochemical Additive

The compound is also used as a petrochemical additive . Its properties can improve the efficiency of petrochemical processes, such as increasing the octane number in fuels.

Pharmaceutical Testing

Pharmaceutical testing is another key application. It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of test results .

Availability for Research Needs

Lastly, 3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid is available from various suppliers for scientific research needs . Researchers can obtain this compound to explore its potential in new applications or to further understand its existing uses.

properties

IUPAC Name |

3-bromo-4-(oxolan-2-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c13-10-6-8(12(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSBDIDLNRBELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(tetrahydro-2-furanylmethoxy)-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Phenylethoxy)benzoyl]pyrrolidine](/img/structure/B495764.png)

![5-{2-[(Benzylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B495768.png)

![2-[(3-Chloro-4-methoxyphenyl)carbamoyl]benzoic acid](/img/structure/B495769.png)

![4,5-Dimethyl-2-{[4-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B495770.png)

![N-[4-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B495773.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-phenoxyethoxy)benzamide](/img/structure/B495774.png)

![2-butoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B495778.png)

![2-[(2-Butoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B495781.png)

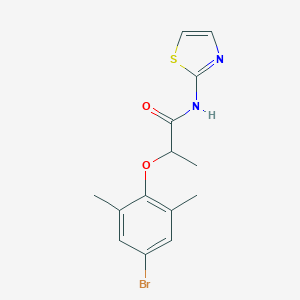

![2-[(2-butoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495782.png)